molecular formula C20H18ClN3OS B2473607 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide CAS No. 872688-53-4

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2473607
CAS No.: 872688-53-4
M. Wt: 383.89
InChI Key: SNUCODYYWZVOMB-UHFFFAOYSA-N
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Description

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms. This specific compound is notable for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized by reacting hydrazine with a diketone or a similar compound.

    Introduction of the Chlorophenyl Group: The 4-chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable base.

    Formation of the Sulfanyl Linkage: The sulfanyl group is introduced by reacting the pyridazine derivative with a thiol compound.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with an acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Biological Activity

The compound 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H17ClN4O2SC_{20}H_{17}ClN_{4}O_{2}S. It features a pyridazine ring, a chlorophenyl group, and a sulfanyl moiety, which are significant for its biological interactions.

PropertyValue
Molecular Weight404.88 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
CAS Number893991-50-9

The biological activity of this compound may be attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the sulfanyl group suggests potential antioxidant properties, while the chlorophenyl and pyridazinyl components may enhance binding affinity to specific biological targets.

Anticancer Activity

Recent studies have explored the anticancer potential of similar compounds. For instance, derivatives with structural similarities have shown significant cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) using MTT assays.

Case Study Findings:

  • Compound 6d exhibited an IC50 value of 13.004 µg/mL , indicating strong anti-proliferative activity.
  • Compound 6e , with a bromo substituent, showed lower potency with an IC50 of 28.399 µg/mL .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies on related thiazole derivatives indicate that modifications can significantly impact antimicrobial efficacy against resistant strains of bacteria and fungi.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that electron-donating groups at specific positions on the phenyl rings enhance biological activity. For instance:

  • Substituents at the ortho and meta positions significantly improve anticancer properties.
  • Conversely, electron-withdrawing groups diminish activity .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Cycloaddition of pyridine N-imine.
  • Condensation reactions with hydrazine derivatives.
  • Oxidation and reduction processes to modify functional groups .

Research Applications

This compound holds promise in various fields:

  • Medicinal Chemistry: As a potential lead compound for drug development targeting cancer and infectious diseases.
  • Material Science: Its unique structure may be utilized in developing novel materials with specific chemical properties.

Properties

IUPAC Name

2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c1-13-3-4-14(2)18(11-13)22-19(25)12-26-20-10-9-17(23-24-20)15-5-7-16(21)8-6-15/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUCODYYWZVOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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